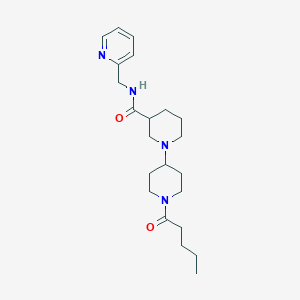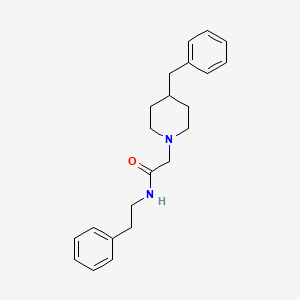![molecular formula C24H26N2O2 B5406662 4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5406662.png)
4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone, also known as MPQ, is a synthetic compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. This compound has been shown to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction.
Wissenschaftliche Forschungsanwendungen
4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has been used extensively in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. This compound has been shown to be a highly selective and potent agonist of the mu-opioid receptor, making it a valuable tool for studying the receptor's function and regulation.
Wirkmechanismus
4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone acts as an agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, reward, and addiction. When this compound binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release, resulting in the reduction of pain and the induction of reward.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of pain, the induction of reward, and the modulation of the immune system. This compound has also been shown to have potential therapeutic applications in the treatment of pain, addiction, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone in lab experiments is its high selectivity and potency for the mu-opioid receptor, making it a valuable tool for studying the receptor's function and regulation. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone, including the development of more selective and potent agonists of the mu-opioid receptor, the investigation of the receptor's role in addiction and reward, and the exploration of potential therapeutic applications for pain, addiction, and depression. Additionally, further research is needed to better understand the potential off-target effects of this compound and other mu-opioid receptor agonists.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. This compound has been shown to have a high affinity for the mu-opioid receptor, making it a valuable tool for studying the receptor's function and regulation. While there are several advantages to using this compound in lab experiments, there are also potential limitations that should be considered. Nonetheless, the future directions for research on this compound are promising, and this compound may have important implications for the treatment of pain, addiction, and depression.
Synthesemethoden
The synthesis of 4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone involves several steps, including the reaction of 2-chloroquinoline with 2-methylphenethylamine to form 2-(2-methylphenyl)ethylquinoline. This compound is then reacted with piperidine and acetic anhydride to form the N-acetyl-2-(2-methylphenyl)ethylpiperidine intermediate. Finally, this intermediate is reacted with 4-chloro-1,8-naphthalic anhydride to form this compound.
Eigenschaften
IUPAC Name |
4-[3-[2-(2-methylphenyl)ethyl]piperidine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-7-2-3-9-19(17)13-12-18-8-6-14-26(16-18)24(28)21-15-23(27)25-22-11-5-4-10-20(21)22/h2-5,7,9-11,15,18H,6,8,12-14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPYIHCLVNTUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]ethanediamide](/img/structure/B5406597.png)
![2-{2-[5-bromo-3-ethoxy-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5406604.png)
![6-(3-fluorophenyl)-3-(methoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5406613.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B5406615.png)
![4-benzyl-3-ethyl-1-[(3-hydroxyphenyl)acetyl]-1,4-diazepan-5-one](/img/structure/B5406616.png)
![2-({[4-(3-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5406618.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5406621.png)

![ethyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5406633.png)
![methyl 4,5-dimethyl-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5406639.png)
![5-(3-bromophenyl)-1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5406651.png)


